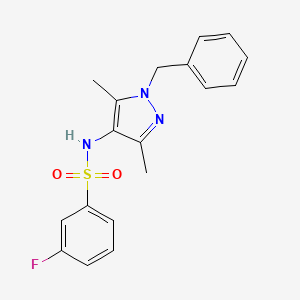
(1-methyl-4-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-methyl-4-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a nitro group at position 4 and a pyrrolidinyl group at position 1 of the pyrazole ring
准备方法
The synthesis of (1-methyl-4-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone typically involves the nitration of a pyrazole precursor followed by the introduction of the pyrrolidinyl group. One common synthetic route is as follows:
Nitration of Pyrazole Precursor: The pyrazole precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at elevated temperatures to ensure complete nitration.
Introduction of Pyrrolidinyl Group: The nitrated pyrazole is then reacted with pyrrolidine in the presence of a suitable catalyst, such as triethylamine, to form the final product.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
(1-methyl-4-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
(1-methyl-4-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the design of new drugs. Its pyrazole core is known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
作用机制
The mechanism of action of (1-methyl-4-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also participate in hydrogen bonding and hydrophobic interactions with target proteins, modulating their activity and function.
相似化合物的比较
(1-methyl-4-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone can be compared with other pyrazole derivatives, such as:
1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of a pyrrolidinyl group, which affects its chemical reactivity and biological activity.
(2,6-dimethylmorpholino)(1-methyl-5-nitro-1H-pyrazol-4-yl)methanone: This compound contains a morpholino group, which imparts different physicochemical properties compared to the pyrrolidinyl group.
属性
分子式 |
C9H12N4O3 |
|---|---|
分子量 |
224.22 g/mol |
IUPAC 名称 |
(2-methyl-4-nitropyrazol-3-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C9H12N4O3/c1-11-8(7(6-10-11)13(15)16)9(14)12-4-2-3-5-12/h6H,2-5H2,1H3 |
InChI 键 |
KTVVYYLMWBKLEZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{1-[11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14931306.png)
![2-{5-[(4-Ethoxyphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14931312.png)







![3-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B14931373.png)
![3-{[4-(Phenylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14931390.png)

![3-[(3,4-dichlorobenzyl)sulfanyl]-5-(1-phenoxyethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B14931401.png)
![1-[(3-Methoxyphenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B14931408.png)
